molecular formula C13H12F3NO3S B2673541 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 2034610-03-0

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2673541
CAS No.: 2034610-03-0
M. Wt: 319.3
InChI Key: WKKXXMIBTJWIJM-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core modified with a sulfone group (2,2-dioxido-2-thia) and a 5-azabicyclo moiety. The methanone bridge links the bicyclic system to a 4-(trifluoromethyl)phenyl group, imparting distinct electronic and steric properties. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry for target binding and pharmacokinetics .

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3S/c14-13(15,16)9-3-1-8(2-4-9)12(18)17-6-11-5-10(17)7-21(11,19)20/h1-4,10-11H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKXXMIBTJWIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile. This step is crucial for establishing the bicyclic framework.

    Introduction of the Sulfur and Nitrogen Atoms: The incorporation of sulfur and nitrogen atoms into the bicyclic structure can be achieved through nucleophilic substitution reactions, often using thiol and amine precursors.

    Oxidation to Form the Dioxide: The sulfur atom is oxidized to form the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the oxidation and acylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its bicyclic structure and functional groups may interact with biological targets, leading to therapeutic effects.

Medicine

Research into the medicinal applications of this compound includes its potential use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate biological pathways is of particular interest.

Industry

In material science, the compound can be used in the development of new polymers and materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Core Structural Features of Bicyclo[2.2.1]heptane Derivatives

Compound Name Core Structure Phenyl Substituent Functional Groups
Target Compound 2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide 4-(Trifluoromethyl)phenyl Methanone
(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone () 2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dioxide 3-Iodophenyl Methanone
((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(complex substituent)phenyl)methanone () 2-Oxa-5-azabicyclo[2.2.1]heptane 4-(Multi-component substituent) Methanone

Key Observations :

  • Core Modifications : The target compound’s sulfone group increases polarity and conformational rigidity compared to the oxa-analog in , which lacks sulfur and has a more flexible ether linkage .

Key Observations :

  • The target compound likely requires a coupling reaction similar to ’s iodinated analog but with specialized reagents for CF₃ incorporation.
  • ’s triazole synthesis employs α-halogenated ketones under mild conditions, contrasting with the high-yield, reflux-driven method in .

Table 3: Comparative Properties of Analogs

Compound Name Melting Point (°C) LogP (Predicted) Reported Activity
Target Compound Not reported ~3.5 (est.) Hypothesized CNS activity
3-Iodophenyl Analog () Not reported ~4.2 (est.) No biological data
2-Oxa-azabicyclo Derivative () 113–115 ~2.8 Anti-malarial (IC₅₀ = 0.8 µM)

Key Observations :

  • The CF₃ group in the target compound likely reduces LogP compared to the iodo analog (), balancing lipophilicity and solubility.
  • ’s 2-oxa derivative demonstrates potent anti-malarial activity, suggesting the bicyclo scaffold’s pharmacological relevance .

Biological Activity

The compound (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure

The compound consists of a bicyclic structure that incorporates both sulfur and nitrogen atoms, enhancing its reactivity and potential interactions with biological targets.

ComponentDescription
IUPAC Name This compound
Molecular Formula C11_{11}H10_{10}F3_3N1_{1}O3_{3}S1_{1}
Molecular Weight 271.4 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activities. The presence of the bicyclic thiazolidine structure is hypothesized to enhance the compound's interaction with microbial cell membranes, potentially leading to increased permeability and cell death.

Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been suggested that the dioxido group can interact with active sites of enzymes, thereby inhibiting their activity.

G Protein-Coupled Receptors (GPCRs)

The compound's structural characteristics suggest potential interactions with GPCRs, which are crucial in various signaling pathways. Preliminary computational studies have indicated that it may bind to specific GPCRs, influencing downstream signaling events.

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study highlighted the inhibitory effects of structurally related compounds on the T3SS of pathogenic bacteria. The compound was tested for its ability to reduce the secretion of virulence factors, showing promising results at concentrations around 50 μM .
  • Cytotoxicity Assays :
    In vitro assays demonstrated that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Predictive models based on SAR analyses suggest that modifications in the trifluoromethyl group can significantly alter the biological activity of the compound. The fluorine atoms may enhance lipophilicity, improving membrane penetration and bioavailability .

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